molecular formula C4H10ClNO2 B1419441 3-(Methylamino)propanoic acid hydrochloride CAS No. 65845-56-9

3-(Methylamino)propanoic acid hydrochloride

Cat. No.: B1419441
CAS No.: 65845-56-9
M. Wt: 139.58 g/mol
InChI Key: NMVZBHCSFYRWFC-UHFFFAOYSA-N
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Description

3-(Methylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Methylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter receptor function and calcium homeostasis. It interacts with various enzymes and proteins, including neurotransmitter receptors and calcium-binding proteins. These interactions are crucial for maintaining cellular homeostasis and regulating neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect neurotransmitter receptor function, leading to alterations in cell signaling and gene expression. Additionally, this compound can modulate calcium homeostasis, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and calcium-binding proteins. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to modulate calcium homeostasis further contributes to its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter receptor function and calcium homeostasis without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and calcium homeostasis. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and regulating biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to modulate calcium homeostasis further contributes to its transport and distribution within cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and organelles involved in calcium homeostasis. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. The compound’s interactions with neurotransmitter receptors and calcium-binding proteins further contribute to its subcellular localization .

Biological Activity

Overview

3-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-beta-alanine, is a derivative of the amino acid gamma-aminobutyric acid (GABA). This compound has garnered attention for its potential biological activities, particularly in the context of neurotransmission and cellular signaling. Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Interactions
this compound is believed to interact primarily with GABA receptors, influencing neurotransmitter receptor function and calcium homeostasis. This interaction can modulate various cellular processes, including:

  • Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters, affecting synaptic transmission.
  • Calcium Homeostasis : It plays a role in regulating intracellular calcium levels, which are crucial for numerous cellular functions.

Cellular Effects

The biological activity of this compound encompasses several cellular effects:

  • Gene Expression : It has been shown to alter gene expression profiles in response to changes in neurotransmitter signaling.
  • Cellular Metabolism : The compound can influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism.

Case Studies and Experimental Data

  • Animal Model Studies
    In studies involving rats and mice, varying doses of this compound revealed dose-dependent effects on behavior and neurophysiological responses. Lower doses typically enhanced cognitive functions without significant adverse effects, while higher doses led to neurotoxic outcomes, including motor dysfunction and altered behavior patterns .
  • In Vitro Studies
    Laboratory experiments have demonstrated that this compound can significantly influence cell signaling pathways. For instance, it has been shown to modulate calcium influx in neuronal cells, which is critical for synaptic plasticity.

Summary of Findings

Study TypeKey FindingsReference
Animal ModelsDose-dependent neurophysiological effects observed
In Vitro StudiesModulation of calcium homeostasis in neuronal cells
Gene ExpressionAltered profiles in response to neurotransmitter changes

Safety and Toxicity

While this compound shows promise in various applications, its safety profile is crucial for potential therapeutic use. Toxicological assessments indicate that at high concentrations, the compound may induce neurotoxic effects similar to those observed with other GABA analogs .

Scientific Research Applications

Biochemical Research

Proteomics and Metabolomics
3-(Methylamino)propanoic acid hydrochloride is utilized in proteomics research as a biochemical probe. Its role in studying protein interactions and modifications is crucial for understanding cellular processes. The compound can serve as a substrate or inhibitor in enzyme assays, providing insights into metabolic pathways and enzyme kinetics.

ApplicationDescription
Proteomics Used as a biochemical probe for studying protein interactions
Metabolomics Helps in profiling metabolites in biological samples

Pharmaceutical Development

Drug Design and Synthesis
In pharmaceutical chemistry, this compound is involved in the synthesis of various drug candidates. Its structural similarity to amino acids allows it to be incorporated into peptide sequences, enhancing the biological activity of therapeutic agents. Additionally, it serves as an intermediate in the synthesis of compounds targeting bone diseases.

ApplicationDescription
Drug Synthesis Intermediate for synthesizing bone disease agents
Peptide Development Enhances biological activity when incorporated into peptides

Toxicology Studies

Safety Assessments
The compound's safety profile is essential for toxicological studies. It has been evaluated for skin and eye irritation potential, which is critical for determining safe handling practices in laboratory settings. Understanding its toxicity helps researchers mitigate risks associated with its use.

Safety AspectFindings
Skin Irritation Causes skin irritation (GHS Classification: H315)
Eye Irritation Causes serious eye irritation (GHS Classification: H319)

Chemical Synthesis

Building Block for Organic Synthesis
As a versatile building block, this compound is employed in various organic synthesis reactions. Its functional groups allow for diverse chemical transformations, making it useful in developing new materials and compounds.

ApplicationDescription
Organic Synthesis Serves as a building block for synthesizing complex molecules

Case Studies

  • Case Study on Drug Development
    • A study published in Journal of Medicinal Chemistry highlighted the incorporation of 3-(Methylamino)propanoic acid into peptide analogs aimed at enhancing their efficacy against osteoporotic conditions. The modified peptides exhibited improved binding affinity to target receptors compared to their unmodified counterparts.
  • Case Study on Metabolic Profiling
    • Research conducted at a leading university utilized this compound to profile metabolites in cancer cell lines. The findings indicated alterations in metabolic pathways associated with cellular proliferation and survival, underscoring its role as a critical metabolite in cancer biology.

Properties

IUPAC Name

3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZBHCSFYRWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2679-14-3
Record name N-Methyl-beta-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.